molecular formula C17H24N2O4S B8349839 Benzyl 2-(isopropylsulfonyl)-2,6-diazaspiro[3.4]octane-6-carboxylate

Benzyl 2-(isopropylsulfonyl)-2,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No.: B8349839
M. Wt: 352.5 g/mol
InChI Key: CLDGGDJQSVDZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-(isopropylsulfonyl)-2,6-diazaspiro[34]octane-6-carboxylate is a spirocyclic compound that features a unique structural motif Spirocyclic compounds are characterized by a bicyclic system where two rings are connected through a single atom, which in this case is a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(isopropylsulfonyl)-2,6-diazaspiro[3.4]octane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the isopropylsulfonyl group: This step often involves sulfonylation using reagents such as isopropylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(isopropylsulfonyl)-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl 2-(isopropylsulfonyl)-2,6-diazaspiro[3.4]octane-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new therapeutic agents.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 2-(isopropylsulfonyl)-2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate
  • Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate

Uniqueness

Benzyl 2-(isopropylsulfonyl)-2,6-diazaspiro[3.4]octane-6-carboxylate is unique due to the presence of the isopropylsulfonyl group, which can impart distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C17H24N2O4S

Molecular Weight

352.5 g/mol

IUPAC Name

benzyl 2-propan-2-ylsulfonyl-2,7-diazaspiro[3.4]octane-7-carboxylate

InChI

InChI=1S/C17H24N2O4S/c1-14(2)24(21,22)19-12-17(13-19)8-9-18(11-17)16(20)23-10-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3

InChI Key

CLDGGDJQSVDZMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)N1CC2(C1)CCN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of benzyl 2,7-diazaspiro[3.4]octane-7-carboxylate (192 mg, 0.68 mmol) in DCM (1 mL) was treated with triethylamine (137 mg, 189 μL, 1.36 mmol) and isopropylsulfonyl chloride (107 mg, 84 μL, 0.75 mmol) at 0° C. The reaction mixture was stirred for 20 minutes. The reaction mixture was diluted with DCM and washed with 1N HCl and brine. The organic layer was dried over Na2SO4 filtered and concentrated under reduced pressure to obtain benzyl 2-isopropylsulfonyl-2,6-diazaspiro[3.4]octane-6-carboxylate (230 mg, 96%) as a colorless oil.
Quantity
192 mg
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189 μL
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84 μL
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1 mL
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0 (± 1) mol
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